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molecular formula C4H4N2O3 B588857 Barbituric Acid-13C,15N2 CAS No. 1329809-18-8

Barbituric Acid-13C,15N2

Cat. No. B588857
M. Wt: 131.066
InChI Key: HNYOPLTXPVRDBG-VMGGCIAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04151268

Procedure details

5-Allyl-5-(β-carboxy-α-methyl-ethyl)-barbituric acid (10 mg.) was dissolved in 0.5 ml. dimethyl formamide (DMF) and was treated first with a solution of 5 mg. dicyclohexyl carbodiimide (DCC) in 0.5 ml. DMF and then with a solution of 12 mg. p-nitrophenol in 0.5 ml. DMF at 4° C. After standing overnight at this temperature, the mixture was evaporated to dryness and then dissolved in 1.5 ml. of a 1:1 mixture of glycerine-water. Bovine serum albumin (20 mg.) was added and the mixture was allowed to react for eight hours at room temperature and then overnight at 4° C. The product was then dialyzed against distilled water for two days to remove unreacted barbituric acid derivative and the p-nitrophenol which was displaced from the barbituric acid by the protein, to afford the bovine serum albumin-barbituric acid conjugate. The degree of substitution was estimated to be 2-3 moles of barbiturates per mole of protein, calculated from the extinction coefficient of the absorbtion at 202 mμ.
Name
5-Allyl-5-(β-carboxy-α-methyl-ethyl)-barbituric acid
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([C:4]1(C(C)CC(O)=O)[C:9](=[O:10])[NH:8][C:7](=[O:11])[NH:6][C:5]1=[O:12])C=C.C1(N=C=NC2CCCCC2)CCCCC1.C1C([N+]([O-])=O)=CC=C(O)C=1>CN(C)C=O>[NH:6]1[C:5](=[O:12])[CH2:4][C:9](=[O:10])[NH:8][C:7]1=[O:11]

Inputs

Step One
Name
5-Allyl-5-(β-carboxy-α-methyl-ethyl)-barbituric acid
Quantity
10 mg
Type
reactant
Smiles
C(C=C)C1(C(NC(NC1=O)=O)=O)C(CC(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 4° C
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1.5 ml
ADDITION
Type
ADDITION
Details
of a 1:1 mixture of glycerine-water
ADDITION
Type
ADDITION
Details
Bovine serum albumin (20 mg.) was added
CUSTOM
Type
CUSTOM
Details
to react for eight hours at room temperature
Duration
8 h
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at 4° C
CUSTOM
Type
CUSTOM
Details
The product was then dialyzed
DISTILLATION
Type
DISTILLATION
Details
against distilled water for two days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
to remove unreacted barbituric acid derivative

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1C(=O)NC(=O)CC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04151268

Procedure details

5-Allyl-5-(β-carboxy-α-methyl-ethyl)-barbituric acid (10 mg.) was dissolved in 0.5 ml. dimethyl formamide (DMF) and was treated first with a solution of 5 mg. dicyclohexyl carbodiimide (DCC) in 0.5 ml. DMF and then with a solution of 12 mg. p-nitrophenol in 0.5 ml. DMF at 4° C. After standing overnight at this temperature, the mixture was evaporated to dryness and then dissolved in 1.5 ml. of a 1:1 mixture of glycerine-water. Bovine serum albumin (20 mg.) was added and the mixture was allowed to react for eight hours at room temperature and then overnight at 4° C. The product was then dialyzed against distilled water for two days to remove unreacted barbituric acid derivative and the p-nitrophenol which was displaced from the barbituric acid by the protein, to afford the bovine serum albumin-barbituric acid conjugate. The degree of substitution was estimated to be 2-3 moles of barbiturates per mole of protein, calculated from the extinction coefficient of the absorbtion at 202 mμ.
Name
5-Allyl-5-(β-carboxy-α-methyl-ethyl)-barbituric acid
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([C:4]1(C(C)CC(O)=O)[C:9](=[O:10])[NH:8][C:7](=[O:11])[NH:6][C:5]1=[O:12])C=C.C1(N=C=NC2CCCCC2)CCCCC1.C1C([N+]([O-])=O)=CC=C(O)C=1>CN(C)C=O>[NH:6]1[C:5](=[O:12])[CH2:4][C:9](=[O:10])[NH:8][C:7]1=[O:11]

Inputs

Step One
Name
5-Allyl-5-(β-carboxy-α-methyl-ethyl)-barbituric acid
Quantity
10 mg
Type
reactant
Smiles
C(C=C)C1(C(NC(NC1=O)=O)=O)C(CC(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 4° C
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1.5 ml
ADDITION
Type
ADDITION
Details
of a 1:1 mixture of glycerine-water
ADDITION
Type
ADDITION
Details
Bovine serum albumin (20 mg.) was added
CUSTOM
Type
CUSTOM
Details
to react for eight hours at room temperature
Duration
8 h
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at 4° C
CUSTOM
Type
CUSTOM
Details
The product was then dialyzed
DISTILLATION
Type
DISTILLATION
Details
against distilled water for two days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
to remove unreacted barbituric acid derivative

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1C(=O)NC(=O)CC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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